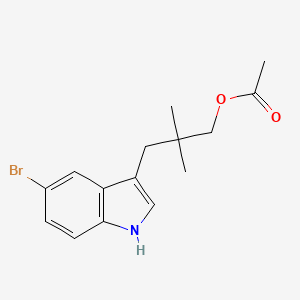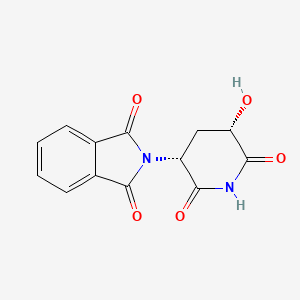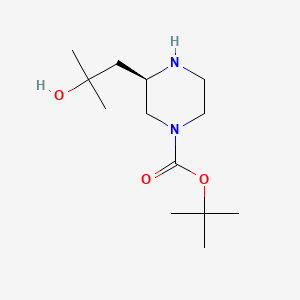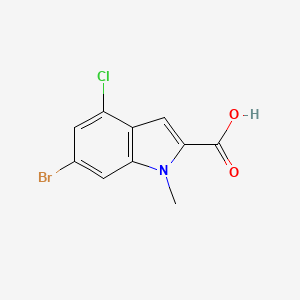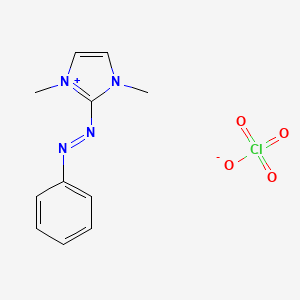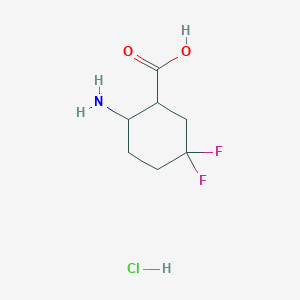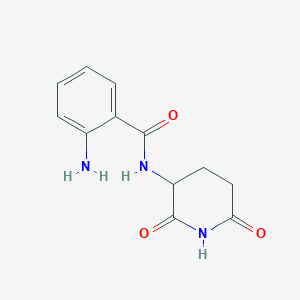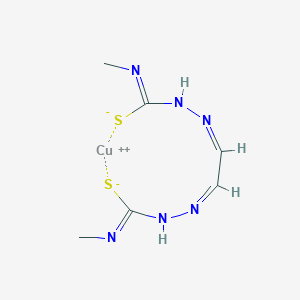
4,4-dimethyl-5-(4-nitrophenyl)-3H-isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-5-(4-nitrophenyl)-3H-isoquinoline is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-5-(4-nitrophenyl)-3H-isoquinoline typically involves multiple steps, starting with the construction of the isoquinoline core One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Dimethyl-5-(4-nitrophenyl)-3H-isoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation can reduce the nitro group to an amine.
Substitution: Halogenation reactions using bromine (Br₂) or iodine (I₂) can introduce halogen atoms onto the phenyl ring.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 4,4-dimethyl-5-(4-aminophenyl)-3H-isoquinoline.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has a range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 4,4-dimethyl-5-(4-nitrophenyl)-3H-isoquinoline exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.
Vergleich Mit ähnlichen Verbindungen
4-Nitroquinoline: Similar structure but lacks the dimethyl groups.
3H-Isoquinoline derivatives: Various isoquinoline derivatives with different substituents.
Uniqueness: 4,4-Dimethyl-5-(4-nitrophenyl)-3H-isoquinoline is unique due to its specific combination of the nitro group and dimethyl groups, which influence its chemical reactivity and biological activity.
This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields. Its potential in advancing research and development in chemistry, biology, medicine, and industry is significant, warranting further exploration and investigation.
Eigenschaften
Molekularformel |
C17H16N2O2 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
4,4-dimethyl-5-(4-nitrophenyl)-3H-isoquinoline |
InChI |
InChI=1S/C17H16N2O2/c1-17(2)11-18-10-13-4-3-5-15(16(13)17)12-6-8-14(9-7-12)19(20)21/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
DSFFAONJTCLWCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN=CC2=C1C(=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B15358790.png)
![1-ethyl-9H-pyrano[3,4-b]indol-3-one](/img/structure/B15358796.png)
![2-Thieno[3,2-b]pyridin-5-yl-ethylamine](/img/structure/B15358807.png)
